molecular formula C16H12F3N3 B14509444 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 62649-27-8

1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B14509444
CAS No.: 62649-27-8
M. Wt: 303.28 g/mol
InChI Key: RQSFTMACTVRAMV-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group and diphenyl substituents makes this compound particularly interesting for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be achieved through a two-step process involving the (3 + 2)-cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation of the initially formed 5-acylpyrazolines with activated manganese dioxide (MnO₂) . This method is solvent-free and utilizes ball-milling mechanochemical conditions, making it an environmentally friendly approach.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of fully substituted pyrazoles.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diphenyl groups contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both the trifluoromethyl group and the diphenyl substituents. These groups confer distinct chemical and biological properties, making the compound more versatile and effective in various applications compared to its analogs.

Properties

CAS No.

62649-27-8

Molecular Formula

C16H12F3N3

Molecular Weight

303.28 g/mol

IUPAC Name

2,4-diphenyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C16H12F3N3/c17-16(18,19)14-13(11-7-3-1-4-8-11)15(20)22(21-14)12-9-5-2-6-10-12/h1-10H,20H2

InChI Key

RQSFTMACTVRAMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)N

Origin of Product

United States

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